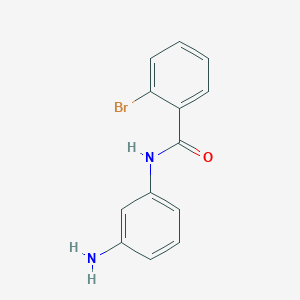

![molecular formula C19H20N2O2S2 B2353718 2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazol CAS No. 605628-13-5](/img/structure/B2353718.png)

2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole is a useful research compound. Its molecular formula is C19H20N2O2S2 and its molecular weight is 372.5. The purity is usually 95%.

BenchChem offers high-quality 2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Die Verbindung wurde auf ihr Potenzial als multi-target Antibiotikum untersucht. Sie zeigt vielversprechende Ergebnisse im Kampf gegen Bakterienstämme wie MRSA, E. coli, K. pneumoniae, P. aeruginosa und A. baumannii . Dies deutet auf ihre Nützlichkeit bei der Entwicklung neuer Behandlungen für Infektionen hin, die durch diese Krankheitserreger verursacht werden.

Entzündungshemmende Eigenschaften

Dieses Benzothiazol-Derivat wurde so konzipiert, dass es entzündungshemmende Wirkungen zeigt. Es wurde mit Referenzmedikamenten wie Indomethacin und Celecoxib verglichen und zeigte eine gute Aktivität und Selektivität gegenüber COX-2, einem wichtigen Enzym im Entzündungsprozess . Dies deutet auf eine mögliche Verwendung bei der Behandlung von Entzündungen hin.

COX-Inhibitorische Aktivität

Die Fähigkeit der Verbindung, Cyclooxygenase (COX)-Enzyme zu hemmen, positioniert sie als Kandidaten für Schmerz- und Fiebersenker. Ihre selektive Hemmung von COX-2 gegenüber COX-1 könnte einen therapeutischen Vorteil bieten, indem sie die Magennebenwirkungen reduziert, die üblicherweise mit nichtsteroidalen Antirheumatika (NSAR) verbunden sind .

Pharmazeutische Analytische Verunreinigung (PAI) -Testung

Als PAI wird diese Verbindung in analytischen Tests verwendet, um pharmazeutische Verunreinigungen zu erkennen, zu identifizieren und zu messen. Sie trägt dazu bei, die Qualität und Sicherheit von Medikamenten zu gewährleisten, indem unbekannte Verunreinigungen identifiziert werden, die sich unter Stabilitätsbedingungen bilden, und indem Verunreinigungen getestet werden, die nicht in den Monographien für Arzneimittelsubstanzen aufgeführt sind .

Arzneimittelentwicklung und Prozessforschung und -entwicklung

In der Arzneimittelentwicklung kann diese Verbindung für Spiking-Studien verwendet werden, um die Verringerung der Verunreinigung nach Umkristallisation zu demonstrieren. Sie spielt auch eine Rolle bei der Entwicklung, Validierung und Übertragung von analytischen Methoden, die wichtige Schritte im pharmazeutischen Herstellungsprozess sind .

Verbesserung des kardiovaskulären Sicherheitsprofils

Die Struktur dieser Verbindung ermöglicht die Anlagerung einer Stickstoffmonoxid (NO)-Donor-Einheit, die möglicherweise kardiovaskuläre Nebenwirkungen, die mit selektiven COX-2-Inhibitoren verbunden sind, verringern kann. NO hat vasodilatorische Aktivität und hemmt die Thrombozytenaggregation, was Bedenken hinsichtlich Myokardinfarkt und Bluthochdruck ausräumt .

Eigenschaften

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c1-14-6-8-16(9-7-14)25(22,23)21-12-10-15(11-13-21)19-20-17-4-2-3-5-18(17)24-19/h2-9,15H,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBRCLGVBNZIID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2353725.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)